molecular formula C8H3Cl3O2 B8610945 4-Chlorobenzene-1,2-dicarbonyl dichloride CAS No. 62366-66-9

4-Chlorobenzene-1,2-dicarbonyl dichloride

Cat. No. B8610945
M. Wt: 237.5 g/mol
InChI Key: RNOVZBXRHVJOCI-UHFFFAOYSA-N
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Patent
US05049682

Procedure details

To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel, is charged 241.5 g (1 mole) of 4-chloratetrahydrophthaloyl chloride and 36 g of chlorobenzene. The mixture is heated to 100°-110° C. with stirring. Bromine, 320 g (2 moles) is added dropwise into the solution in a sub-surface manner. The color dissipates quickly and an evolution of gas occurs. When approximately 240 g of bromine has been added, the pot temperature is raised to 135° C. The addition of bromine continues until completion. The pot temperature is then raised to 165°-170° C. for 2-4 fours. during this period, an additional amount of bromine, such as about 10 to 15 g, may be added to complete the conversion of 4-chlorotetrahydrophthaloyl chloride. A good yield of 4-chlorophthaloyl chloride will be obtained from the distillation of the mixture.
Quantity
241.5 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-chlorotetrahydrophthaloyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].BrBr.[Cl:4][CH:5]1[CH:13]=[CH:12][CH:8]([C:9]([Cl:11])=[O:10])[CH:7]([C:14]([Cl:16])=[O:15])[CH2:6]1>ClC1C=CC=CC=1>[Cl:4][C:5]1[CH:6]=[C:7]([C:14]([Cl:16])=[O:15])[C:8](=[CH:12][CH:13]=1)[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
241.5 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
36 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
4-chlorotetrahydrophthaloyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CC(C(C(=O)Cl)C=C1)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 100°-110° C.
TEMPERATURE
Type
TEMPERATURE
Details
The pot temperature is then raised to 165°-170° C. for 2-4 fours
WAIT
Type
WAIT
Details
during this period

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)Cl)=CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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